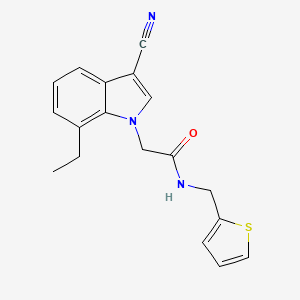![molecular formula C16H14ClN3O4 B5868070 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5868070.png)
4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide, also known as NPC-1161B, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the imidazole class of compounds and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide is not fully understood. However, studies have shown that it can inhibit the activity of several enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has a variety of biochemical and physiological effects. Studies have shown that it can inhibit the activity of several enzymes, including protein kinase C and thymidylate synthase. Additionally, 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide in lab experiments is its potent anti-cancer properties. Additionally, 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has been shown to have a low toxicity profile, making it a safer alternative to other anti-cancer compounds. However, one of the limitations of using 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide in lab experiments is its complex synthesis process, which can make it difficult and expensive to produce.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide and its potential applications in other areas of scientific research. Finally, more research is needed to determine the optimal dosage and administration of 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide for maximum efficacy.
Synthesemethoden
The synthesis of 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide is a complex process that involves several steps. The first step involves the reaction of 4-chlorobenzenecarboximidamide with 2-(4-nitrophenyl)propanoic acid to form an intermediate product. This intermediate product is then reacted with thionyl chloride to form the final product, 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. Studies have shown that 4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-10(11-4-8-14(9-5-11)20(22)23)16(21)24-19-15(18)12-2-6-13(17)7-3-12/h2-10H,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXHIHQEZNUDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl {2-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5867999.png)
![methyl 5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoate](/img/structure/B5868006.png)

![2-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5868013.png)

![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)


![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)

![N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5868086.png)